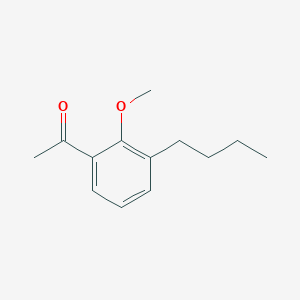
Ethanone, 1-(butylmethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(butylmethoxyphenyl)-, also known as 1-(4-butyl-2-methoxyphenyl)ethanone, is an organic compound with the molecular formula C13H18O2. This compound belongs to the class of aromatic ketones and is characterized by the presence of a butyl group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(butylmethoxyphenyl)- can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation reaction, where a butylmethoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(butylmethoxyphenyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(butylmethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(butylmethoxyphenyl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-(butylmethoxyphenyl)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(butylmethoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler aromatic ketone with a phenyl group attached to an ethanone moiety.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure with a hydroxy and methoxy group on the phenyl ring.
Uniqueness
Ethanone, 1-(butylmethoxyphenyl)- is unique due to the presence of both butyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other aromatic ketones.
Propiedades
Número CAS |
925909-37-1 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(3-butyl-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-4-5-7-11-8-6-9-12(10(2)14)13(11)15-3/h6,8-9H,4-5,7H2,1-3H3 |
Clave InChI |
BXWQTGAXXRALAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


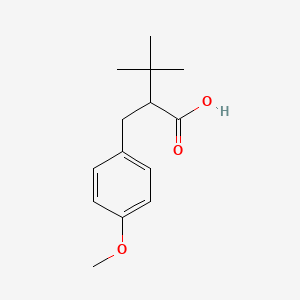
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
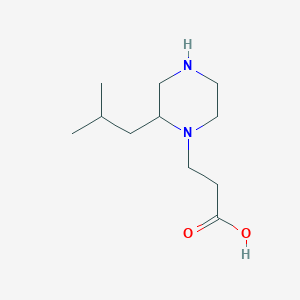
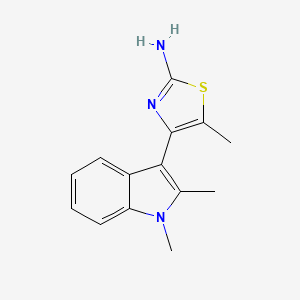
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
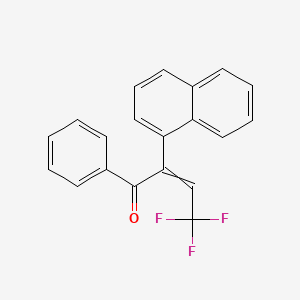
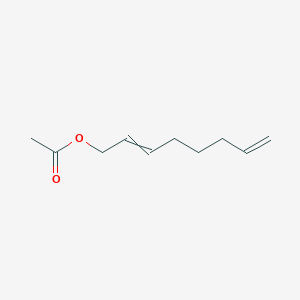
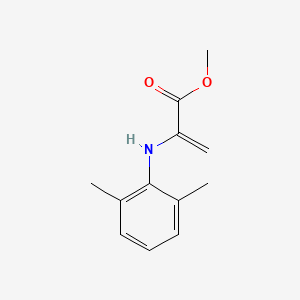
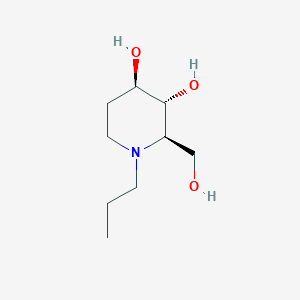
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)

